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Compound of Interest

Compound Name: PF-06284674

Cat. No.: B609970 Get Quote

Note to the Reader: Initial searches for the compound "PF-06284674" did not yield any public

data. It is possible this is a typographical error or refers to a compound not yet in the public

domain. However, extensive data exists for PF-05082566, a Pfizer compound also known as

Utomilumab. Utomilumab is an investigational immunotherapy that has been studied in

combination with other cancer therapies. The following application notes and protocols are

based on the publicly available data for Utomilumab (PF-05082566) to fulfill the detailed

requirements of your request.

Introduction and Rationale
Utomilumab (PF-05082566) is a fully human IgG2 monoclonal antibody that acts as an agonist

for the 4-1BB (CD137) costimulatory receptor.[1][2][3] The 4-1BB receptor is expressed on

activated T cells and Natural Killer (NK) cells.[3] Agonistic binding to 4-1BB stimulates the

proliferation and survival of these immune cells, enhancing their ability to attack and kill cancer

cells.[1][3]

The rationale for using Utomilumab in combination therapy is to create a multi-pronged attack

on tumors. While Utomilumab stimulates a positive immune response, other agents, such as

checkpoint inhibitors (e.g., anti-PD-1), can simultaneously block the inhibitory signals that

cancer cells use to evade the immune system.[3] This synergistic approach aims to overcome

tumor-induced immune suppression and generate a more robust and durable anti-cancer

response. Preclinical studies have suggested that combining Utomilumab with checkpoint

inhibitors or other immunotherapies may amplify the immune response.[3]
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Signaling Pathway and Mechanism of Action
Utomilumab targets the 4-1BB costimulatory pathway. When T cells are activated by

recognizing a tumor antigen, 4-1BB is expressed on their surface. Utomilumab binds to this

receptor, providing a crucial second signal that promotes T-cell expansion, cytokine release,

and enhanced effector function.

When combined with a PD-1 inhibitor like Pembrolizumab, two distinct but complementary

pathways are modulated. Utomilumab provides a "go" signal to the T-cell, while the PD-1

inhibitor blocks a "stop" signal sent by the tumor cell, resulting in a more potent anti-tumor

immune attack.
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Caption: Utomilumab (4-1BB agonist) and Pembrolizumab (PD-1 inhibitor) dual mechanism.
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Clinical and Preclinical Data
Utomilumab has been evaluated in several clinical trials in combination with other therapies.

The data below summarizes key findings from studies combining it with Mogamulizumab (an

anti-CCR4 antibody) and Pembrolizumab (an anti-PD-1 antibody).

Table 1: Summary of Clinical Efficacy
Combinatio
n Therapy

Trial
Identifier

Patient
Population

N
Objective
Response
Rate (ORR)

Best
Overall
Response

Utomilumab +

Mogamulizu

mab

NCT0244479

3

Advanced

Solid Tumors
24

4.2% (95%

CI: 0.1-

21.1%)

1 Partial

Response, 9

Stable

Disease[4]

Utomilumab +

Pembrolizum

ab

NCT0217991

8

Advanced

Solid Tumors
- -

Early

indication of

anti-tumor

activity[1]

Table 2: Summary of Safety and Tolerability
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Combination
Therapy

Trial Identifier

Most Common
Treatment-
Related
Adverse
Events (AEs)

Grade 3/4 AEs
Discontinuatio
ns due to AEs

Utomilumab +

Mogamulizumab
NCT02444793

Anemia was the

only Grade 3 AE

related to both

treatments. No

serious AEs

related to either

treatment were

observed.[4]

Anemia (Grade

3)[4]
-

Utomilumab +

Pembrolizumab
NCT02179918

Rash, fatigue,

itching, fever,

decreased

appetite,

nausea[1]

None reported[1]

No patients

discontinued due

to treatment-

related toxicity.[1]

Experimental Protocols
The following protocols are based on the methodologies described in the clinical trials for

Utomilumab combination therapies.

Protocol 1: Phase Ib Clinical Trial of Utomilumab with
Mogamulizumab

Study Design: Open-label, Phase Ib dose-escalation study (NCT02444793).[4]

Patient Population: Adults with advanced solid tumors.[4]

Treatment Regimen:

Utomilumab (PF-05082566): Administered intravenously at doses ranging from 1.2-5

mg/kg or a 100 mg flat dose, every 4 weeks.[4]
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Mogamulizumab: Administered intravenously at 1 mg/kg. Dosing was weekly in Cycle 1,

followed by biweekly in subsequent cycles.[4]

Key Assessments:

Safety: Monitored for dose-limiting toxicities (DLTs) and adverse events (AEs).[4]

Efficacy: Radiologic tumor assessments performed at baseline and every 8 weeks on

treatment, evaluated per RECIST 1.1 criteria.[4]

Pharmacokinetics (PK): Blood samples collected pre- and post-dose to assess systemic

drug exposure.[4]

Pharmacodynamics (PD): Blood samples collected to assess depletion of regulatory T

cells (Tregs) and T-cell expansion via T-cell receptor (TCR) sequencing.[4]

Biomarkers: Baseline tumor biopsies analyzed for PD-L1, CD8, FoxP3, and 4-1BB/CD137

expression.[4]
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Caption: Workflow for a combination immunotherapy clinical trial.
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Conclusion
Utomilumab (PF-05082566), a 4-1BB agonist, has demonstrated a manageable safety profile

when combined with other immunotherapeutic agents such as the CCR4 inhibitor

Mogamulizumab and the PD-1 inhibitor Pembrolizumab.[1][4] While the combination with

Mogamulizumab showed modest clinical activity with a 4.2% ORR in advanced solid tumors, it

successfully demonstrated pharmacodynamic evidence of Treg depletion and T-cell expansion.

[4] The combination of Utomilumab with checkpoint inhibitors remains a rational approach for

enhancing anti-tumor immunity, though further studies are needed to identify patient

populations and combination strategies that yield optimal clinical benefits.[5]
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 9 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b609970?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b609970?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

